![molecular formula C22H27NS B12501827 5-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzo[b]thiophen-3-amine](/img/structure/B12501827.png)
5-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzo[b]thiophen-3-amine
Description
Molecular Architecture and Bonding Patterns
Core Structural Framework
The molecular formula of 5-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzo[b]thiophen-3-amine is C22H27NS , with a molecular weight of 337.5 g/mol . The compound consists of a benzo[b]thiophene core—a bicyclic system comprising a benzene ring fused to a thiophene ring—with substituents at the 3- and 5-positions. At the 3-position, an amine group bridges the benzo[b]thiophene to a para-substituted tert-butylphenyl group. A second tert-butyl group is attached at the 5-position of the benzo[b]thiophene ring.
Key Bonding Features:
- Aromatic Systems : The benzene and thiophene rings form a conjugated π-system, stabilized by resonance.
- Amine Linkage : The nitrogen atom at position 3 forms a single bond to the benzo[b]thiophene core and a second single bond to the 4-(tert-butyl)phenyl group, creating a planar sp2-hybridized geometry.
- Steric Effects : The bulky tert-butyl groups at both the 5-position and the phenyl ring introduce significant steric hindrance, potentially influencing molecular conformation.
Properties
Molecular Formula |
C22H27NS |
---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
5-tert-butyl-N-(4-tert-butylphenyl)-1-benzothiophen-3-amine |
InChI |
InChI=1S/C22H27NS/c1-21(2,3)15-7-10-17(11-8-15)23-19-14-24-20-12-9-16(13-18(19)20)22(4,5)6/h7-14,23H,1-6H3 |
InChI Key |
IQIQXINXOBHSHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CSC3=C2C=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
Buchwald-Hartwig Amination
The most widely reported method involves coupling 3-bromo-5-(tert-butyl)benzo[b]thiophene with 4-tert-butylaniline via palladium catalysis. Key steps include:
- Reagents : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.5 equiv), anhydrous DMF.
- Conditions : Heating at 110°C under inert atmosphere for 18–24 hours.
- Yield : 68–72% after silica gel chromatography.
Mechanistic Insights
The reaction proceeds through oxidative addition of the aryl bromide to Pd(0), followed by coordination of the aniline nitrogen. Reductive elimination forms the C–N bond, with bulky tert-butyl groups necessitating high steric tolerance ligands like Xantphos.
Suzuki-Miyaura Coupling Variants
While less common, Suzuki couplings have been explored using boronic ester derivatives:
Alternative Synthetic Routes
Radical Cyclization Approaches
Recent advances utilize metal-free radical pathways for benzo[b]thiophene core formation:
Intermediate Synthesis: 3-Bromo-5-(tert-butyl)benzo[b]thiophene
Bromination of 5-(tert-butyl)benzo[b]thiophene
Optimization Strategies
Scalability and Industrial Adaptations
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzo[b]thiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines, alcohols.
Substitution: Halogenated derivatives, substituted benzo[b]thiophenes.
Scientific Research Applications
5-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzo[b]thiophen-3-amine is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with tert-Butyl Substitutions
(a) 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- Core Structure : Pyrazole ring (vs. benzo[b]thiophene in the target compound).
- Substituents : tert-Butyl at position 3, 4-methoxybenzylamine at position 3.
- Synthesis : Prepared via solvent-free condensation and reductive amination, differing from the target compound’s likely coupling reactions (e.g., amide bond formation with HBTU/DIPEA as in ) .
- The methoxy group may increase solubility but reduce steric hindrance relative to tert-butyl.
(b) 5-(4-tert-Butylphenyl)-4H-1,2,4-triazol-3-amine
- Core Structure : 1,2,4-Triazole (vs. benzo[b]thiophene).
- Substituents : 4-tert-Butylphenyl at position 4.
- Molecular Weight : 216 g/mol (significantly lower than the target compound due to smaller heterocycle).
- Applications : Triazoles are common in agrochemicals and pharmaceuticals; the tert-butyl group here may enhance stability but limit water solubility .
(c) SI112: [3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone
- Core Structure: Pyrazole linked to a methanone group.
- Substituents : 4-tert-Butylphenyl and 4-methoxyphenyl groups.
- Key Difference: The methanone moiety introduces a polar carbonyl group, absent in the target compound, which could influence hydrogen-bonding interactions.
Physicochemical and Functional Comparisons
Pharmacological and Application Insights
- Triazole Derivatives : Used in antifungal agents (e.g., fluconazole analogs), but the target compound’s larger structure may limit similarity in biological targets .
Biological Activity
5-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzo[b]thiophen-3-amine, a compound belonging to the benzo[b]thiophene family, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Synthesis of this compound
The synthesis of this compound typically involves a palladium-catalyzed reaction, which is efficient and yields high purity products. The method can be scaled up for industrial applications, demonstrating its practicality in synthetic chemistry. The general reaction pathway includes the coupling of 2-halothiophenol with aryl acetylenes, followed by cyclization to form the desired benzo[b]thiophene derivatives .
Antimicrobial Properties
Recent studies have indicated that derivatives of benzo[b]thiophenes exhibit notable antimicrobial activity. For instance, compounds with similar structures have shown synergy when combined with β-lactam antibiotics against resistant bacterial strains. While specific data on this compound is limited, its structural analogs have demonstrated significant inhibition of bacterial growth in combination therapies .
Anticonvulsant Activity
Research into related benzo[b]thiophene derivatives has revealed potential anticonvulsant properties. Compounds containing the benzo[b]thiophene moiety have been tested in various seizure models (e.g., maximal electroshock and pentylenetetrazole tests), showing promising results. These findings suggest that this compound may possess similar therapeutic potential, warranting further investigation .
Cytotoxicity and Drug-Like Properties
In vitro studies assessing cytotoxicity have been conducted on various cell lines, including HepG2 (liver cancer) and SH-SY5Y (neuroblastoma). Preliminary results indicate that certain benzo[b]thiophene derivatives do not exhibit significant toxicity at therapeutic concentrations. This aspect is crucial for evaluating the safety profile of this compound in potential clinical applications .
Case Studies
- Synergistic Antimicrobial Effects : A study demonstrated that a related benzo[b]thiophene derivative significantly enhanced the efficacy of ceftazidime against resistant E. coli strains, suggesting a mechanism that could be explored for this compound .
- Anticonvulsant Testing : In a focused series of experiments, compounds similar to this compound were evaluated for their ability to prevent seizures in animal models, yielding effective ED50 values indicative of strong anticonvulsant activity .
Q & A
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
Researchers must adhere to stringent safety measures:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Face shields are recommended for high-risk procedures .
- Engineering Controls: Use fume hoods for volatile steps and ensure proper ventilation. Implement closed systems to minimize aerosol formation .
- Waste Disposal: Segregate waste into halogenated and non-halogenated containers. Collaborate with licensed disposal services for incineration or chemical neutralization .
- Emergency Measures: Immediate decontamination with water for skin contact and medical consultation for inhalation exposure .
Basic: What are the key physical and chemical properties critical for experimental design?
Answer:
Critical properties include:
Property | Value | Source |
---|---|---|
Melting Point | 213–215°C | |
Boiling Point | 409.3 ± 38.0°C (760 mmHg) | |
Density | 1.1 ± 0.1 g/cm³ | |
Crystallographic Data | Space group: I 1 2/a 1 |
These parameters guide solvent selection (e.g., high-boiling solvents like DMF), crystallization conditions, and reaction scalability .
Advanced: How can synthetic yield be optimized while minimizing side reactions?
Answer:
Optimization strategies:
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, as used in analogous tert-butyl-substituted amines .
- Temperature Control: Maintain reactions at 80–100°C to balance kinetics and thermal decomposition risks .
- Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water .
- DOE (Design of Experiments): Use factorial designs to assess variables like molar ratios, solvent polarity, and reaction time .
Advanced: How to resolve contradictions in spectral data during structural characterization?
Answer:
Methodological approaches:
- X-ray Diffraction: Resolve ambiguities in NMR/IR by comparing experimental data (e.g., bond lengths, angles) with single-crystal structures .
- 2D NMR Techniques: Utilize HSQC and HMBC to assign proton-carbon correlations, especially for overlapping signals in aromatic regions .
- Computational Validation: Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G* level) .
Advanced: How to assess bioactivity with limited existing data?
Answer:
Proposed workflow:
In Vitro Screening: Test against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) using concentrations from 1–100 μM .
SAR Analysis: Modify substituents (e.g., tert-butyl groups) and compare bioactivity trends with structurally related antitumor agents .
Target Prediction: Use molecular docking (e.g., AutoDock Vina) to identify potential protein targets like kinase enzymes .
Basic: What analytical techniques confirm purity and structural integrity?
Answer:
Essential techniques:
- HPLC: Use a C18 column (ACN/water mobile phase) with UV detection at 254 nm for purity assessment (>98%) .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., ESI-MS: [M+H]⁺) and isotopic patterns .
- Elemental Analysis: Validate C, H, N, S content within ±0.4% of theoretical values .
Advanced: How to evaluate environmental impact without ecotoxicity data?
Answer:
Proximal methods include:
- Read-Across Models: Compare logP and biodegradability metrics with structurally similar compounds (e.g., tert-butylphenols) .
- QSAR Prediction: Use tools like EPI Suite to estimate LC50 values for aquatic organisms .
- Microcosm Studies: Assess soil mobility and microbial degradation in simulated ecosystems .
Advanced: How to address discrepancies between computational and experimental physicochemical data?
Answer:
Mitigation strategies:
- Parameter Refinement: Adjust solvation models (e.g., SMD instead of PCM) in DFT calculations to better match experimental solubility .
- Experimental Replication: Repeat measurements (e.g., density via pycnometry) under controlled humidity/temperature .
- Meta-Analysis: Cross-reference published data for analogous compounds to identify systematic errors .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.